Bicyclo[3.3.1]nonan-1-yl trifluoroacetate
Description
Bicyclo[3.3.1]nonan-1-yl trifluoroacetate is a chemical compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. The trifluoroacetate group attached to the bicyclo[3.3.1]nonane core imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
62702-22-1 |
|---|---|
Molecular Formula |
C11H15F3O2 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-bicyclo[3.3.1]nonanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H15F3O2/c12-11(13,14)9(15)16-10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2 |
InChI Key |
NZAYDCIBWYDQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonan-1-yl trifluoroacetate typically involves the formation of the bicyclo[3.3.1]nonane core followed by the introduction of the trifluoroacetate group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the trifluoroacetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonan-1-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Bicyclo[3.3.1]nonan-1-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties, is ongoing.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonan-1-yl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding to targets and its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the trifluoroacetate group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative with different reactivity and applications.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.
Uniqueness
Bicyclo[3.3.1]nonan-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other bicyclo[3.3.1]nonane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
